

solid phase extraction (SPE) of amiloride from urine samples

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Compound of Interest

Compound Name: *AMiloride 15N3*

CAS No.: *1217169-93-1*

Cat. No.: *B596151*

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Executive Summary

Amiloride is a potassium-sparing diuretic and a prohibited substance under the World Anti-Doping Agency (WADA) regulations. Its physicochemical profile—highly polar (LogP ~ -0.3) and basic (pKa ~8.7)—presents a significant challenge for traditional Reversed-Phase (C18) extraction, which often suffers from poor retention and high matrix suppression in urine analysis.

This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol. Unlike C18, which relies solely on weak hydrophobic interactions, MCX utilizes a dual-retention mechanism: hydrophobic interaction for retention and strong ionic binding for selectivity. This allows for rigorous wash steps that remove up to 99% of urinary matrix components (salts, urea, proteins) while retaining Amiloride, resulting in cleaner extracts and higher sensitivity for LC-MS/MS analysis.

Compound Profile & Physicochemical Basis

To design an effective extraction, one must understand the molecule's behavior in solution.

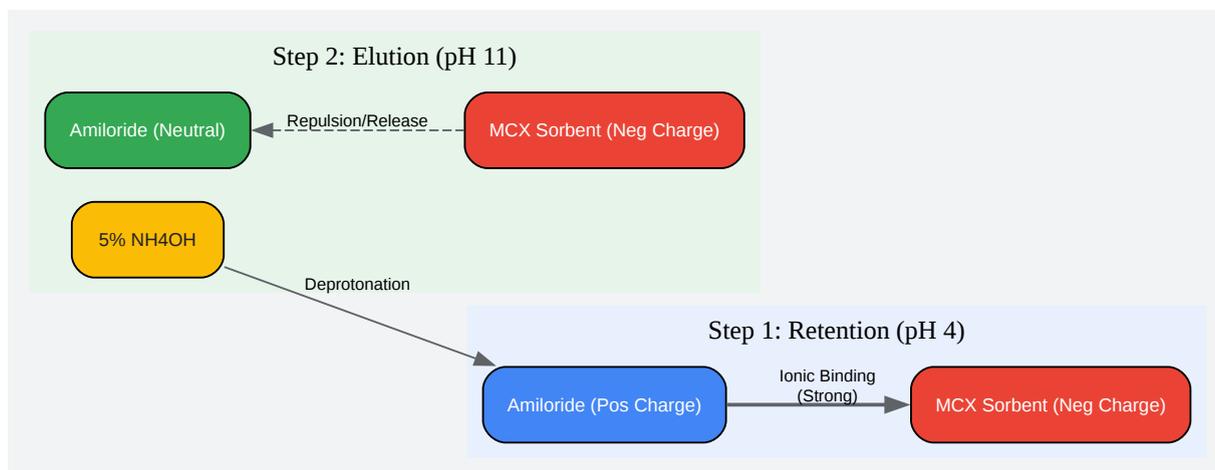
Property	Value	Implication for SPE
Structure	Pyrazinoylguanidine derivative	Contains a highly basic guanidine group.
Molecular Weight	229.63 g/mol	Small molecule, easily diffuses into sorbent pores.
pKa	8.7 (Basic)	Positively charged () at pH < 6.7; Neutral at pH > 10.7.
LogP	-0.3 (Hydrophilic)	Critical: Poor retention on C18/HLB. Requires ion-exchange for capture.
Excretion	~50% Unchanged	Enzymatic hydrolysis (glucuronidase) is generally not required.

The "Catch-and-Release" Mechanism

The success of this protocol relies on manipulating the pH of the sample and solvents to toggle the ionization state of Amiloride.

- **Catch (Load/Wash):** We adjust the urine pH to ~4.0. At this pH, Amiloride is fully protonated (). It binds electrostatically to the negatively charged sulfonate groups on the MCX sorbent.
- **Wash:** Because the drug is "locked" ionically, we can wash with 100% Methanol. This removes hydrophobic interferences (endogenous steroids, fats) that would otherwise suppress the MS signal. Amiloride remains bound.
- **Release (Elute):** We elute with 5% Ammonium Hydroxide in Methanol (pH > 11). This deprotonates Amiloride (), breaking the ionic bond and releasing the neutral molecule into the collection tube.

Visualizing the Mechanism



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Caption: The pH-dependent "Catch and Release" mechanism on Mixed-Mode Cation Exchange sorbents.

Materials & Reagents

- SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX).
 - Format: 30 mg / 1 mL (for small volumes) or 60 mg / 3 mL (standard).
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
- Reagents: Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 28-30%).
- Internal Standard (IS): Amiloride-d₅ or ¹³C-Hydrochlorothiazide (if d₅-Amiloride is unavailable).

Detailed Extraction Protocol

Step 1: Sample Pre-treatment[1]

- Goal: Ionize Amiloride and remove particulates.
- Procedure:
 - Aliquot 1 mL of urine into a centrifuge tube.
 - Add 20 μ L of Internal Standard working solution.
 - Add 1 mL of 4% H₃PO₄ (Phosphoric Acid) or 0.1% Formic Acid.
 - Critical Check: Verify pH is between 3.0 and 5.0. If > 5.0, add more acid.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes to pellet precipitates. Use the supernatant.

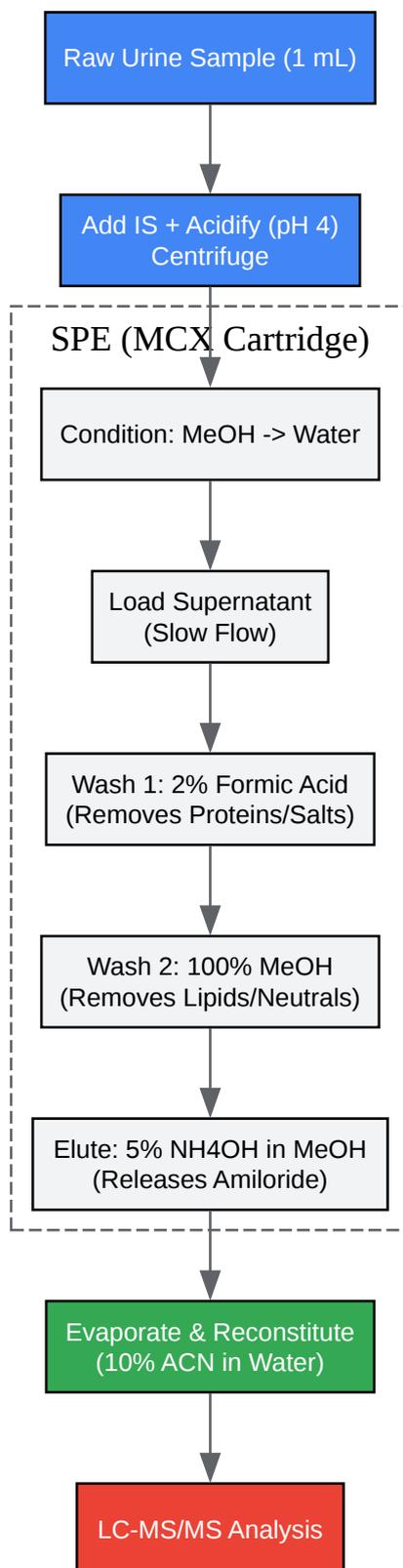
Step 2: SPE Workflow (MCX)

Step	Solvent / Volume	Scientific Rationale
1. Condition	1 mL MeOH	Activates the polymeric pores and hydrophobic ligands.
2. Equilibrate	1 mL Water (pH neutral or slightly acidic)	Prepares the ionic environment for sample loading.
3. Load	2 mL Pre-treated Urine	Load at a slow rate (~1 mL/min). Amiloride binds ionically.
4.[1][2][3] Wash 1	1 mL 2% Formic Acid in Water	Acidic Wash: Removes proteins, salts, and hydrophilic neutrals. Amiloride stays bound (charged).
5. Wash 2	1 mL 100% Methanol	Organic Wash: Removes hydrophobic interferences (fats, lipids). Amiloride stays bound (ionic lock).
6. Dry	Vacuum for 2-5 mins	Removes excess MeOH to prevent dilution of the eluate.
7. Elute	2 x 500 μ L 5% NH ₄ OH in MeOH	Alkaline Elution: High pH deprotonates Amiloride, breaking the ionic bond.

Step 3: Post-Extraction

- Evaporate the eluate to dryness under Nitrogen at 40°C.
- Reconstitute in 100 μ L of Mobile Phase A/B (90:10).
- Transfer to autosampler vial.

Workflow Diagram



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Caption: Step-by-step SPE workflow ensuring maximum purity and recovery.

LC-MS/MS Analytical Conditions

To complement the clean extract, use a robust chromatographic separation.

- Column: C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 μ m.
Note: HSS T3 is preferred for polar retention.
- Mobile Phase A: 0.1% Formic Acid in Water.[4]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 5% B (Hold for polar retention)
 - 1-5 min: 5% -> 90% B
 - 5-6 min: 90% B (Wash)
 - 6.1 min: 5% B (Re-equilibrate)
- Detection: ESI Positive Mode (Amiloride is basic).
- MRM Transitions:
 - Quantifier: 230.1 -> 116.1 m/z
 - Qualifier: 230.1 -> 171.0 m/z

Validation & Troubleshooting

Performance Metrics

- Recovery: Expect > 85% absolute recovery using this MCX protocol.
- Matrix Effect: < 10% ion suppression due to the rigorous dual-wash steps.
- Linearity: 1 ng/mL to 1000 ng/mL ($R^2 > 0.995$).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Recovery	Sample pH too high during loading.	Ensure urine is acidified to pH < 5.0. If pH > pKa-2, Amiloride won't bind.
Low Recovery	Elution pH too low.	Ensure NH ₄ OH is fresh. The elution solvent must be pH > 11 to release the drug.
High Backpressure	Clogged cartridge.	Centrifuge urine thoroughly before loading. Do not skip the pelleting step.
Breakthrough	Flow rate too fast.	Load sample at < 1 mL/min to allow ion-exchange kinetics to occur.

References

- World Anti-Doping Agency (WADA). (2021).[5][6] Technical Letter - TL24: Minimum Reporting Level for Certain Diuretics.[Link](#)[7]
- Yip, M. S., et al. (1984).[8] "High-performance liquid chromatographic analysis of amiloride in plasma and urine." Journal of Chromatography B.[Link](#)
- Biotage. (2020).[4] "Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction." [4] Application Note.[Link](#)
- PubChem. (2025).[1] "Amiloride: Compound Summary." National Library of Medicine.[Link](#)
- Patel, B., et al. (2012). "Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by LC-MS/MS." Journal of Pharmaceutical Analysis.[Link](#)

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Sources

- [1. Amiloride | C₆H₈ClN₇O | CID 16231 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Amiloride: A review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. intranet.exa.unne.edu.ar \[intranet.exa.unne.edu.ar\]](#)
- [4. biotage.com \[biotage.com\]](#)
- [5. wada-ama.org \[wada-ama.org\]](#)
- [6. wada-ama.org \[wada-ama.org\]](#)
- [7. wada-ama.org \[wada-ama.org\]](#)
- [8. High-performance liquid chromatographic analysis of amiloride in plasma and urine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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